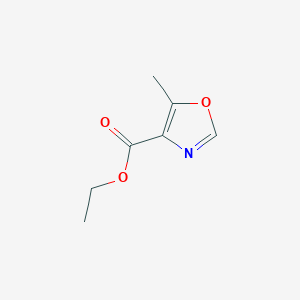

Ethyl 5-Methyloxazole-4-carboxylate

描述

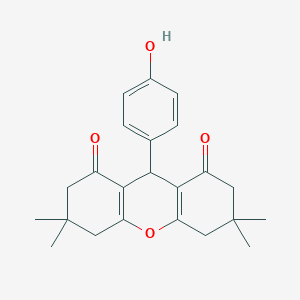

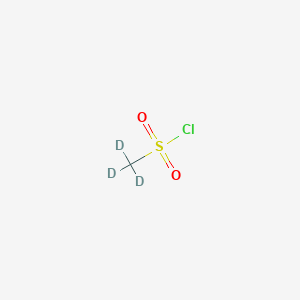

Ethyl 5-Methyloxazole-4-carboxylate is a chemical compound that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The compound is characterized by the presence of an ethyl ester group and a methyl group on the oxazole ring. It serves as a versatile intermediate in the synthesis of various substituted oxazoles, which are important in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of substituted oxazoles, including derivatives of Ethyl 5-Methyloxazole-4-carboxylate, can be achieved through various methods. One approach involves the use of ethyl 2-chlorooxazole-4-carboxylate as an intermediate, which undergoes regiocontrolled halogenation and palladium-catalyzed coupling reactions to produce a series of disubstituted and trisubstituted oxazoles . Another efficient route is the palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, which allows for the synthesis of (hetero)aryloxazoles, including natural products like balsoxin and texaline . Additionally, the direct palladium-catalyzed alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides have been reported, showcasing the versatility of this compound in organic synthesis .

Molecular Structure Analysis

While the specific molecular structure of Ethyl 5-Methyloxazole-4-carboxylate is not directly discussed in the provided papers, the structural characterization of related compounds provides insight into the potential geometry and electronic configuration of oxazole derivatives. For instance, the structural and spectral characterization of a triazole derivative reveals the crystallization in a triclinic space group and the presence of hydrogen bonding, which could be analogous to the interactions seen in oxazole derivatives .

Chemical Reactions Analysis

Ethyl 5-Methyloxazole-4-carboxylate and its derivatives participate in a variety of chemical reactions. The compound synthesized from 4-ethoxycarbonyl-2-methyloxazol-5-one undergoes arylation and vinylation reactions with organolead triacetates, leading to the formation of α-aryl and α-vinyl N-acetylglycine ethyl esters . Moreover, the compound can be used in enantioselective synthesis, as demonstrated by the synthesis of a methyl oxazole derivative with high optical purity through a one-pot enamide cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-Methyloxazole-4-carboxylate derivatives are crucial for their application in various fields. For example, the synthesis of ethyl-1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method indicates a melting point range and provides insights into the compound's spectroscopic characteristics, which are essential for structure elucidation . The corrosion inhibition activity of this derivative on carbon steel also highlights the practical applications of such compounds in industrial settings .

科学研究应用

Enantioselective Synthesis and Macrocycle Formation

Ethyl 5-methyloxazole-4-carboxylate is utilized in enantioselective synthesis processes. For instance, a study by Magata et al. (2017) achieved high optical purity in synthesizing a related compound via Pd-catalyzed amide coupling, followed by oxazole formation. This process is important in the formation of macrocyclic azole peptides.

Synthesis of Bronchodilator Analogs

Another application involves the synthesis of bronchodilator analogs. In research by Ray and Ghosh (1999), 4-methyloxazole-5-carboxylic acid was transformed into various compounds, which included key building blocks for theophylline analogs, potentially improving bronchodilators.

Preparation of α-Substituted Glycine Derivatives

Ethyl 5-methyloxazole-4-carboxylate also plays a role in the synthesis of α-substituted glycine derivatives. Morgan and Pinhey (1994) described a method for synthesizing moisture-sensitive compounds that undergo arylation and vinylation, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters.

Antimicrobial Applications

In the field of antimicrobial research, modifications of ethyl 5-methyloxazole-4-carboxylate derivatives have been explored. Desai et al. (2019) studied the antimicrobial activities of such derivatives against various bacterial and fungal strains.

安全和危害

Ethyl 5-Methyloxazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

ethyl 5-methyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJBNOPBTDKFKLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480754 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-Methyloxazole-4-carboxylate | |

CAS RN |

32968-44-8 | |

| Record name | Ethyl 5-Methyloxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)

![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)